![molecular formula C8H16ClNO2 B1470158 cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride CAS No. 1392804-16-8](/img/structure/B1470158.png)
cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride
Overview
Description
Cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (cis-M3ADC) is a cyclic amino acid derivative with a wide range of applications in scientific research. It is a synthetic compound with a unique three-dimensional structure that is of particular interest to scientists due to its potential to act as a chiral building block for the synthesis of biologically active compounds. cis-M3ADC has been used in a variety of research applications, including synthesis of peptides, proteins, and nucleic acids, as well as in studies of enzyme-catalyzed reactions, protein-receptor interactions, and the regulation of gene expression. In addition, cis-M3ADC has been used as a probe to study the structure and function of biological macromolecules.
Scientific Research Applications
Pharmacological Applications
The compound could potentially be used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biomedical Applications
Cyclobutane-containing scaffolds, such as “cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride”, have been reported to be useful intermediates in the stereoselective synthesis of suitable candidates for biomedical purposes . These include surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential use in several fields including biomedical applications .
Surfactants and Gelators
The compound could potentially be used in the synthesis of surfactants and gelators . These amphiphiles play a key role in biomedicine, and are crucial for imaging technologies and radiopharmacy .
Metal Cation Ligands
The compound could potentially be used in the synthesis of metal cation ligands . These ligands are crucial for imaging technologies and radiopharmacy .
properties
IUPAC Name |
methyl (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)C(=O)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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